molecular formula C21H21N5O2 B2489113 7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 441289-78-7

7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2489113
CAS No.: 441289-78-7
M. Wt: 375.432
InChI Key: HVMSQDJZDYHOPY-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, are known to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and immune response .

Mode of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production can modulate the inflammatory response . Furthermore, the interaction with ATF4 and NF-kB proteins suggests a possible impact on the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway .

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . It has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

7-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-13-4-8-16(9-5-13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-6-10-17(28-3)11-7-15/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMSQDJZDYHOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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